4-Bromo-3,5-dichloroaniline
Overview
Description
4-Bromo-3,5-dichloroaniline is a useful research compound. Its molecular formula is C6H4BrCl2N and its molecular weight is 240.91 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nephrotoxicity Studies : 4-Bromo-3,5-dichloroaniline has been investigated for its nephrotoxic effects. For instance, a study found that 3,5-dihaloanilines, including this compound, are more potent nephrotoxicants than 4-haloaniline isomers. Bromo and iodo substitutions notably enhance the nephrotoxic potential of aniline (Hong, Anestis, Henderson, & Rankin, 2000).
Biodegradation in Polluted Aquifers : Chloroaniline-based compounds, including this compound, can be biologically dehalogenated in polluted aquifers under methanogenic conditions. This process involves the sequential release of halogens, suggesting potential applications in bioremediation (Kuhn & Suflita, 1989).
Methemoglobin Formation : this compound can induce methemoglobin formation. A study showed that it and its metabolites could cause hemoglobin oxidation in vitro. This has implications for understanding its toxicological effects (Valentovic, Rogers, Meadows, Conner, Williams, Hong, & Rankin, 1997).
Optical Studies : Research on dichloroanilines, including this compound, has explored their optical limiting properties. These studies have implications for developing novel optical limiters and understanding non-linear optical responses of these compounds (Sasikala, Sajan, Joseph, Narayana, & Sarojini, 2017).
Antimicrobial Activity : Derivatives of this compound have been synthesized and tested for their antibacterial activities. Some derivatives have shown strong antibacterial effects, indicating potential applications in developing new antimicrobials (Kimura, Yabuuchi, Hisaki, Sugimoto, Ohyama, & Mochida, 1962).
Electrochemical Studies : The electrochemical behavior of halogenoanilines, including this compound, has been investigated, revealing insights into their oxidation mechanisms. This research is important for understanding the chemical reactivity and potential applications of these compounds (Kádár, Nagy, Karancsi, & Farsang, 2001).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and can permeate the blood-brain barrier . It is predicted to inhibit several cytochrome P450 enzymes, which could impact its metabolism . The compound’s lipophilicity (Log Po/w) is predicted to be around 3.03 , which could influence its distribution and bioavailability.
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity and stability. Its lipophilicity suggests that it might accumulate in fatty tissues .
Properties
IUPAC Name |
4-bromo-3,5-dichloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPGULWHAXFEIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1940-29-0 | |
Record name | 4-Bromo-3,5-dichlorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1940-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3,5-dinitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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